2-(Isopropylamino)pyrimidine-4-carbaldehyde
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Overview
Description
2-(Isopropylamino)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)pyrimidine-4-carbaldehyde typically involves the reaction of 2-chloropyrimidine with isopropylamine, followed by formylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)pyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Isopropylamino)pyrimidine-4-carboxylic acid.
Reduction: 2-(Isopropylamino)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Isopropylamino)pyrimidine-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopropylamino)pyrimidine-5-carbaldehyde
- 2-(Methylamino)pyrimidine-4-carbaldehyde
- 2-(Ethylamino)pyrimidine-4-carbaldehyde
Uniqueness
2-(Isopropylamino)pyrimidine-4-carbaldehyde is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
1260657-17-7 |
---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(propan-2-ylamino)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-6(2)10-8-9-4-3-7(5-12)11-8/h3-6H,1-2H3,(H,9,10,11) |
InChI Key |
FDRXGAIWVJZLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=CC(=N1)C=O |
Origin of Product |
United States |
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